molecular formula C19H11Cl2N5O4 B2908487 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-76-9

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2908487
CAS No.: 898422-76-9
M. Wt: 444.23
InChI Key: LKLRBUPUIYWTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with benzo[d][1,3]dioxole and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the benzo[d][1,3]dioxole and dichlorophenyl groups through a series of substitution and coupling reactions. Key steps may include:

    Nucleophilic substitution: to introduce the dichlorophenyl group.

    Palladium-catalyzed coupling reactions: to attach the benzo[d][1,3]dioxole moiety.

    Amidation: to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in DNA replication, thereby exerting its effects as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 9-(benzo[d][1,3]dioxol-5-yl)-2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

Compared to similar compounds, 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to the presence of both the benzo[d][1,3]dioxole and dichlorophenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N5O4/c20-10-3-1-8(5-11(10)21)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLRBUPUIYWTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.